1-Boc-5-(benzyloxy)-3-methyl-1H-pyrazolo[3,4-C]pyridine
Overview
Description
The compound “1-Boc-5-(benzyloxy)-3-methyl-1H-pyrazolo[3,4-C]pyridine” is a complex organic molecule. It contains a pyrazolo[3,4-C]pyridine core, which is a bicyclic structure consisting of a pyrazole ring fused with a pyridine ring. The molecule also has a benzyloxy group attached at the 5-position and a Boc (tert-butoxycarbonyl) group attached at the 1-position .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrazolo[3,4-C]pyridine core, followed by the introduction of the benzyloxy and Boc groups. The Boc group is commonly used in organic synthesis as a protecting group for amines . The benzyloxy group could be introduced through a nucleophilic substitution reaction.Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the Boc group could be removed under acidic conditions, revealing a free amine group . The benzyloxy group could potentially be replaced with another group through a nucleophilic substitution reaction.Scientific Research Applications
Synthesis Techniques and Chemical Transformations
A prominent area of application is the development of convenient synthesis methods for pyrazolo[3,4-b]pyridine derivatives and related compounds. For instance, N-Boc-protected 5-formyl-1H-pyrazol-4-amines have been utilized to react with malonic acid or its derivatives, yielding 5-oxo-4,5-dihydro-1Hpyrazolo[4,3-b]pyridine-6-carboxylic acids and carbonitriles under specific conditions. These reactions demonstrate the compound's utility in creating building blocks for further chemical transformations, highlighting its role in the synthesis of complex heterocyclic structures with potential biological activities (Yakovenko et al., 2019).
Biomedical Applications
The derivatives of 1-Boc-5-(benzyloxy)-3-methyl-1H-pyrazolo[3,4-C]pyridine have been explored for their potential biomedical applications. Research has focused on synthesizing and evaluating the antimicrobial and antitumor activities of pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines. These compounds exhibit significant biological activities, which makes them interesting targets for the development of new therapeutic agents. For example, studies on pyrazolo[3,4-d]pyrimidine derivatives have shown promising antimicrobial properties, underscoring the potential of this compound as a precursor in medicinal chemistry (Abdel-Gawad et al., 2003).
Properties
IUPAC Name |
tert-butyl 3-methyl-5-phenylmethoxypyrazolo[3,4-c]pyridine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-13-15-10-17(24-12-14-8-6-5-7-9-14)20-11-16(15)22(21-13)18(23)25-19(2,3)4/h5-11H,12H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAUQUUDBWBTGID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=CN=C(C=C12)OCC3=CC=CC=C3)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601114969 | |
Record name | 1H-Pyrazolo[3,4-c]pyridine-1-carboxylic acid, 3-methyl-5-(phenylmethoxy)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601114969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1311254-55-3 | |
Record name | 1H-Pyrazolo[3,4-c]pyridine-1-carboxylic acid, 3-methyl-5-(phenylmethoxy)-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1311254-55-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrazolo[3,4-c]pyridine-1-carboxylic acid, 3-methyl-5-(phenylmethoxy)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601114969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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